molecular formula C14H7FN2O B6376065 2-Cyano-4-(5-cyano-2-fluorophenyl)phenol CAS No. 1261889-29-5

2-Cyano-4-(5-cyano-2-fluorophenyl)phenol

Cat. No.: B6376065
CAS No.: 1261889-29-5
M. Wt: 238.22 g/mol
InChI Key: QMYRPOHWCXGLNN-UHFFFAOYSA-N
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Description

2-Cyano-4-(5-cyano-2-fluorophenyl)phenol is a high-purity chemical compound offered for research and development purposes. This multi-cyano substituted biphenyl derivative serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing molecules with potential biological activity. Compounds featuring cyanoacrylamide, fluorophenyl, and phenolic motifs in a similar structural framework have demonstrated significant apoptotic bioactivity against various carcinoma cell lines in research settings . The presence of multiple functional groups on the biphenyl core makes this compound a versatile synthetic intermediate. Researchers can utilize it for further chemical modifications; the phenolic hydroxyl group can be alkylated or acylated, the cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, and the fluorine atom can participate in nucleophilic aromatic substitution reactions. This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYRPOHWCXGLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684749
Record name 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-29-5
Record name 6'-Fluoro-4-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically employs a brominated phenol derivative (e.g., 4-bromo-2-cyanophenol) and a 5-cyano-2-fluorophenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the coupling in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The cyano groups remain stable under these conditions due to their electron-withdrawing nature, which mitigates undesired side reactions.

Optimization and Challenges

Key challenges include minimizing homo-coupling of boronic acids and ensuring compatibility with the phenolic hydroxyl group. Researchers have achieved yields of 68–75% by using degassed solvents and maintaining an inert atmosphere. Post-reaction purification often involves column chromatography with hexane/ethyl acetate (7:3) to isolate the biphenyl product.

Table 1: Suzuki-Miyaura Coupling Parameters

ParameterValue/Range
CatalystPd(PPh₃)₄ (5 mol%)
Solvent SystemToluene/H₂O (3:1)
Temperature80–100°C
Reaction Time12–18 hours
Yield68–75%

Multi-Component Reaction (MCR) Strategy

Multi-component reactions offer a streamlined approach to assemble the target compound in a single step. This method leverages the condensation of aldehydes, malononitrile, and fluorophenol derivatives.

General Procedure and Conditions

A representative protocol involves reacting 2-fluorobenzaldehyde, malononitrile, and 4-hydroxyphenylacetonitrile in ethanol with piperidine as a base. The reaction proceeds at room temperature for 20 hours, followed by solvent evaporation and silica gel chromatography. This method circumvents the need for pre-functionalized intermediates, achieving yields of 65–70%.

Mechanistic Insights

The reaction initiates with Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Subsequent Michael addition of the phenol derivative and cyclization yields the biphenyl structure. The fluorine atom’s ortho-directing effect ensures regioselective substitution.

Table 2: Multi-Component Reaction Optimization

ComponentRole
2-FluorobenzaldehydeElectrophilic aldehyde
MalononitrileNucleophilic cyano source
4-HydroxyphenylacetonitrilePhenolic precursor
PiperidineBase catalyst

The introduction of cyano groups via oxime dehydration is a classical method adapted for this compound. This approach is particularly useful for installing the phenol-adjacent cyano group.

Synthetic Pathway

The process begins with 5-halogenosalicylaldehyde, which is converted to its oxime derivative using hydroxylamine hydrochloride. Subsequent dehydration with acetic anhydride at reflux yields 2-cyano-4-halogenophenol. For example, 5-fluorosalicylaldehyde oxime (20.2 g, 0.13 mol) refluxed in acetic anhydride (100 mL) for 5 hours produces 2-cyano-4-fluorophenol in 82% yield.

Limitations and Modifications

While effective for monocyclic systems, this method requires additional steps to introduce the second cyano group on the biphenyl moiety. Researchers have coupled the intermediate with 5-cyano-2-fluorophenylboronic acid via Suzuki-Miyaura to complete the synthesis.

Ullmann-Type Coupling for Electron-Deficient Systems

Ullmann coupling, though less common, provides an alternative for assembling sterically hindered biphenyls. Copper catalysts mediate the coupling between iodophenols and fluorophenyl derivatives.

Reaction Parameters

A mixture of 4-iodo-2-cyanophenol and 1-iodo-3-cyano-2-fluorobenzene reacts with CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. Yields of 60–65% are typical, with prolonged reaction times (24–36 hours) required due to the electron-withdrawing cyano groups.

Industrial Scalability Considerations

Ullmann coupling is less favored for large-scale production due to copper residue contamination and high energy demands. However, microwave-assisted protocols have reduced reaction times to 4–6 hours, enhancing feasibility.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura68–75>95High
Multi-Component65–7090–93Moderate
Oxime Dehydration82>98Low
Ullmann Coupling60–6585–90Low

The Suzuki-Miyaura method offers the best balance of yield and scalability, while oxime dehydration excels in purity but requires multi-step synthesis. Multi-component reactions are advantageous for laboratory-scale diversity-oriented synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(5-cyano-2-fluorophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

2-Cyano-4-(5-cyano-2-fluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(5-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(5-cyano-2-fluorophenyl)phenol is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Q & A

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Re-optimize computational parameters (basis sets, solvation models) to better match experimental conditions. For example, CAM-B3LYP may improve UV-Vis predictions over B3LYP. Validate NMR chemical shifts using databases like NMRShiftDB .

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